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molecular formula C11H9NO3 B010043 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde CAS No. 101382-55-2

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Cat. No. B010043
M. Wt: 203.19 g/mol
InChI Key: VUKFTGRTRKQOKY-UHFFFAOYSA-N
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Patent
US07888362B2

Procedure details

30.7 ml of triethylsilane was added to a trifluoroacetic acid (300 ml) solution of 13 g of 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde while being stirred under ice-cooling and stirred at room temperature overnight. The reaction solution was poured into ice water and extracted with dichloromethane and, after washed with water, dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane:methanol=30:1), and 11.1 g of 7-methoxy-3-methyl-1H-quinolin-2-one was obtained in the form of a white powder.
Quantity
30.7 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[CH3:8][O:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[C:15]([CH:21]=O)[C:16](=[O:20])[NH:17]2)=[CH:12][CH:11]=1>FC(F)(F)C(O)=O>[CH3:8][O:9][C:10]1[CH:19]=[C:18]2[C:13]([CH:14]=[C:15]([CH3:21])[C:16](=[O:20])[NH:17]2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
30.7 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
13 g
Type
reactant
Smiles
COC1=CC=C2C=C(C(NC2=C1)=O)C=O
Name
Quantity
300 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while being stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
after washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (dichloromethane:methanol=30:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=C(C(NC2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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